molecular formula C10H9NO B589501 2-Ethyl-4-formylbenzonitrile CAS No. 157870-23-0

2-Ethyl-4-formylbenzonitrile

Cat. No.: B589501
CAS No.: 157870-23-0
M. Wt: 159.188
InChI Key: UTQBMMHWMITXDX-UHFFFAOYSA-N
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Description

2-Ethyl-4-formylbenzonitrile is an organic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol . It is a derivative of benzonitrile, characterized by the presence of an ethyl group at the second position and a formyl group at the fourth position on the benzene ring. This compound is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-4-formylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-ethylbenzonitrile with a formylating agent such as formic acid or formamide under acidic conditions. Another method includes the use of Friedel-Crafts acylation, where 2-ethylbenzonitrile reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of ionic liquids as solvents and catalysts has been explored to achieve greener synthesis routes, reducing the need for hazardous reagents and simplifying the separation process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-formylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-4-formylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Research into its derivatives has shown potential in developing new drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-ethyl-4-formylbenzonitrile involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These interactions enable the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4-formylbenzonitrile’s unique combination of functional groups (ethyl and formyl) enhances its reactivity and versatility in chemical synthesis compared to its similar compounds. This makes it a valuable intermediate in the production of various organic compounds and industrial chemicals .

Properties

IUPAC Name

2-ethyl-4-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-2-9-5-8(7-12)3-4-10(9)6-11/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQBMMHWMITXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309353
Record name 2-Ethyl-4-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157870-23-0
Record name 2-Ethyl-4-formylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157870-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-4-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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